An In-Depth Technical Guide to Himic Anhydride: Physical, Chemical, and Biological Properties
An In-Depth Technical Guide to Himic Anhydride: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Himic anhydride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the synthesis, purification, and characterization of Himic anhydride, along with its key chemical reactions. Furthermore, it explores its biological activity as an inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling. All quantitative data is summarized in structured tables, and detailed experimental protocols for key procedures are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Himic anhydride, systematically known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a bicyclic dicarboxylic anhydride. Its strained ring system and reactive anhydride functionality make it a versatile building block in organic synthesis and polymer chemistry. It exists as two primary stereoisomers, the endo and exo forms, with the endo isomer being the kinetic product of the Diels-Alder reaction used in its synthesis. The thermal isomerization to the more stable exo form is a key characteristic of this compound. In recent years, Himic anhydride and its derivatives have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors, particularly targeting Protein Phosphatase 2A (PP2A), a tumor suppressor.
Physical Properties
The physical properties of Himic anhydride are crucial for its handling, purification, and application in various chemical processes. A summary of these properties is presented in the tables below. It is important to note that some properties may vary slightly depending on the isomeric form (endo or exo) and the purity of the sample.
Table 1: General Physical Properties of Himic Anhydride
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Odor | Faint, characteristic acetic odor | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 826-62-0 (endo and exo mixture) | [1] |
| 129-64-6 (endo isomer) | ||
| 2746-19-2 (exo isomer) |
Table 2: Quantitative Physical Properties of Himic Anhydride
| Property | Value | Reference(s) |
| Melting Point | 165-167 °C (endo, lit.) | |
| Boiling Point | 251.61 °C (rough estimate) | |
| Density | 1.417 g/cm³ | |
| Refractive Index | 1.5260 (estimate) | |
| Vapor Pressure | 0 mmHg at 25°C |
Table 3: Solubility of Himic Anhydride
| Solvent | Solubility | Reference(s) |
| Water | Decomposes | |
| Diethyl Ether | Soluble (0.1g/10 mL, clear, colorless) | |
| Benzene | Soluble | |
| Toluene | Soluble | |
| Acetone | Soluble | |
| Carbon Tetrachloride | Soluble | |
| Chloroform | Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble | |
| Petroleum Ether | Slightly soluble |
Chemical Properties and Reactivity
The chemical behavior of Himic anhydride is dominated by the reactivity of the cyclic anhydride functional group and the presence of the carbon-carbon double bond within the norbornene framework.
Hydrolysis
Himic anhydride reacts with water to undergo hydrolysis, leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-5-norbornene-endo-2,3-dicarboxylic acid. This reaction is generally slow at room temperature but can be accelerated by heating or by the presence of acids or bases.
Alcoholysis (Esterification)
In the presence of alcohols, Himic anhydride undergoes alcoholysis to form a monoester. This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, resulting in the opening of the ring. The reaction can proceed to form a diester under more forcing conditions or with the use of an esterification catalyst.
Aminolysis (Amidation)
Amines react readily with Himic anhydride in an aminolysis reaction to yield the corresponding amic acid. This reaction is typically fast and exothermic. Further heating can induce cyclization to form the corresponding imide.
Diels-Alder and Retro-Diels-Alder Reactions
Himic anhydride is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The endo isomer is the kinetically favored product. Upon heating, endo-Himic anhydride can undergo a retro-Diels-Alder reaction to dissociate back into its starting materials, which can then recombine to form the thermodynamically more stable exo isomer.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and key reactions of Himic anhydride.
Synthesis and Purification
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Materials: Dicyclopentadiene, maleic anhydride, toluene, petroleum ether.
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Procedure:
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In a fume hood, assemble a fractional distillation apparatus.
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Place dicyclopentadiene in the distillation flask and heat gently to "crack" it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene, which boils at 41-42 °C.
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In a separate flask, dissolve maleic anhydride in toluene.
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Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic.
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After the addition is complete, stir the reaction mixture at room temperature for a period to ensure complete reaction.
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The product, endo-Himic anhydride, will precipitate from the solution.
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Collect the solid product by vacuum filtration and wash with cold petroleum ether to remove any unreacted starting materials.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
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Materials: endo-Himic anhydride, toluene.
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Procedure:
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Place endo-Himic anhydride in a round-bottom flask equipped with a condenser.
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Heat the solid in an oil bath to 180-200 °C for 1-2 hours. The solid will melt and then slowly re-solidify as the exo isomer is formed.
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Allow the flask to cool to room temperature. The crude product will be a mixture of endo and exo isomers.
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Add hot toluene to the flask to dissolve the crude product.
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Allow the solution to cool slowly to room temperature. The exo isomer is less soluble in toluene and will preferentially crystallize out.
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Collect the crystals of exo-Himic anhydride by vacuum filtration.
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The purity of the exo isomer can be improved by repeated fractional crystallization from toluene.
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Characterization Methods
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Apparatus: Capillary melting point apparatus.
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Procedure:
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Finely powder a small amount of the dry sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat the sample at a rate of approximately 10-20 °C/min for a preliminary determination.
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For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
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Instrumentation: ¹H and ¹³C NMR spectrometer.
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Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
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Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
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The chemical shifts (δ) and coupling constants (J) will be characteristic of the endo or exo isomer.
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Instrumentation: FTIR spectrometer.
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
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Data Acquisition:
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Obtain a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Characteristic peaks for the anhydride carbonyl groups (around 1780 cm⁻¹ and 1850 cm⁻¹) and the C=C double bond will be observed.
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Chemical Reactivity Protocols (General Procedures)
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Materials: Himic anhydride, water, heating source.
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Procedure:
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Suspend Himic anhydride in water in a round-bottom flask.
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Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the formation of the dicarboxylic acid.
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Allow the solution to cool to room temperature. The dicarboxylic acid may crystallize out upon cooling.
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The product can be isolated by filtration and can be characterized by melting point and spectroscopic methods.
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Materials: Himic anhydride, an alcohol (e.g., methanol), optional catalyst (e.g., a few drops of concentrated sulfuric acid).
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Procedure:
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Dissolve Himic anhydride in an excess of the desired alcohol in a round-bottom flask.
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If desired, add a catalytic amount of acid.
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Heat the reaction mixture to reflux for several hours.
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Monitor the reaction progress by a suitable method (e.g., TLC).
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Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
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The resulting monoester can be purified by column chromatography or distillation.
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Materials: Himic anhydride, an amine (e.g., aniline), a suitable solvent (e.g., chloroform).
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Procedure:
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Dissolve the amine in a suitable solvent in a flask.
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Slowly add a solution of Himic anhydride in the same solvent to the amine solution with stirring. The reaction is often exothermic, so cooling may be necessary.
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The amic acid product may precipitate from the solution.
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After the addition is complete, stir the mixture at room temperature for a period to ensure complete reaction.
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Isolate the product by filtration and wash with a suitable solvent to remove any unreacted starting materials.
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Biological Activity: Inhibition of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis. Due to its function in dephosphorylating and thereby inactivating numerous oncoproteins, PP2A is considered a tumor suppressor. The inhibition of PP2A can lead to the hyperphosphorylation of its target proteins, promoting uncontrolled cell growth and survival.
Himic anhydride and its derivatives have been identified as inhibitors of PP2A. While the precise molecular mechanism of inhibition by Himic anhydride itself is a subject of ongoing research, it is believed that the anhydride moiety is crucial for its activity, potentially through covalent modification of the enzyme or by mimicking the phosphate group of the substrate.
The inhibition of PP2A by small molecules can have profound effects on cellular signaling pathways. For instance, by inhibiting PP2A, the phosphorylation levels of key proteins in the MAPK/ERK and PI3K/Akt pathways can be maintained, leading to sustained pro-survival and pro-proliferative signals.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Workflow for Synthesis and Isomerization of Himic Anhydride
Caption: Workflow for the synthesis of endo-Himic anhydride and its thermal isomerization to the exo isomer.
Key Chemical Reactions of Himic Anhydride
Caption: Overview of the primary chemical reactions of Himic anhydride.
Simplified PP2A Signaling Pathway and Point of Inhibition
Caption: Simplified signaling pathway showing PP2A's role in regulating cell survival and the point of inhibition by Himic anhydride.
Conclusion
Himic anhydride is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and the ability to isomerize between its endo and exo forms provide routes to stereochemically distinct building blocks. The reactivity of its anhydride group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of polymers, resins, and fine chemicals. Furthermore, its emerging role as a PP2A inhibitor highlights its potential in the field of drug discovery and development, particularly in oncology. This technical guide serves as a foundational resource for researchers and scientists working with or interested in the multifaceted applications of Himic anhydride. Further investigation into the specific molecular interactions of Himic anhydride with biological targets such as PP2A will undoubtedly open new avenues for its application in medicine and materials science.
Himic Acid Monoester
